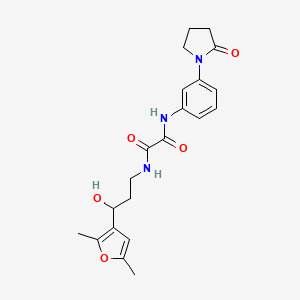

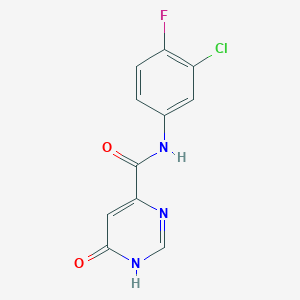

N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been extensively used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR inhibitor-172 is a potent inhibitor of CFTR channel activity and has been used to elucidate the mechanism of action of CFTR and to study its role in various physiological and pathological conditions.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition for Cancer Therapy

Kinase inhibitors are a class of targeted cancer therapies that can block certain kinase enzymes involved in the growth and spread of cancer cells. The discovery and development of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide derivatives are part of ongoing efforts to identify potent and selective inhibitors for the Met kinase superfamily, which plays a critical role in oncogenesis. For instance, the substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown promise due to their high potency and selectivity, making them suitable candidates for further clinical investigation (G. M. Schroeder et al., 2009).

Antimicrobial Activities

The search for new antimicrobial agents is crucial in addressing the growing challenge of antibiotic resistance. This compound and its derivatives have also been explored for their antimicrobial potential. A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and subjected to computational pharmacokinetic studies, revealing compounds with promising antibacterial and antifungal activities. This research suggests that structural modifications of the This compound scaffold can lead to the development of novel antimicrobial agents with significant activity against various microbial strains (M. Ahsan et al., 2016).

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the receptor . This interruption of signaling can lead to a decrease in cancer cell proliferation.

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects multiple biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, the compound can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through mechanisms such as cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway (as indicated by the activation of caspase-9 and the executioner caspases-3 and 7), nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2/c12-7-3-6(1-2-8(7)13)16-11(18)9-4-10(17)15-5-14-9/h1-5H,(H,16,18)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSSWSWTHJPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)

![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2879252.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)

![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)

![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)